5-Chloro-1H-1,2,4-triazole-3-carboxamide
Overview
Description
5-Chloro-1H-1,2,4-triazole-3-carboxamide is a heterocyclic compound that features a triazole ring substituted with a chlorine atom and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-1,2,4-triazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-1H-1,2,4-triazole with an amide source, such as ammonium carbonate, in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carboxamide group to an amine.
Substitution: The chlorine atom in the triazole ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to a variety of substituted triazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Amines, thiols; usually in polar aprotic solvents like DMF or DMSO, often with a base such as triethylamine.
Major Products:
Oxidation: Oxidized triazole derivatives.
Reduction: Amino-triazole derivatives.
Substitution: Various substituted triazole compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloro-1H-1,2,4-triazole-3-carboxamide is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its ability to inhibit certain enzymes and pathways is being explored for therapeutic applications.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism by which 5-Chloro-1H-1,2,4-triazole-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes. The chlorine and carboxamide groups play crucial roles in binding to active sites, inhibiting enzyme activity, and disrupting biological pathways. This interaction can lead to the inhibition of cell proliferation in cancer cells or the prevention of microbial growth.
Comparison with Similar Compounds
1H-1,2,4-Triazole-3-carboxamide: Lacks the chlorine substitution, which may affect its reactivity and biological activity.
5-Methyl-1H-1,2,4-triazole-3-carboxamide: Substitution with a methyl group instead of chlorine, leading to different chemical and biological properties.
5-Bromo-1H-1,2,4-triazole-3-carboxamide:
Uniqueness: 5-Chloro-1H-1,2,4-triazole-3-carboxamide is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for forming diverse derivatives. This substitution also impacts its biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-chloro-1H-1,2,4-triazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN4O/c4-3-6-2(1(5)9)7-8-3/h(H2,5,9)(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSLIRLHACAEFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=N1)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601276008 | |
Record name | 5-Chloro-1H-1,2,4-triazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601276008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54671-66-8 | |
Record name | 5-Chloro-1H-1,2,4-triazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54671-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1H-1,2,4-triazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601276008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-1H-1,2,4-triazole-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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